REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].C(=O)([O-])[O-].[K+].[K+].[OH:17][CH2:18][CH2:19][N:20]1[CH2:26][CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1>O>[N+:8]([C:3]1[CH:4]=[CH:5][C:6]([N:23]2[CH2:24][CH2:25][CH2:26][N:20]([CH2:19][CH2:18][OH:17])[CH2:21][CH2:22]2)=[CH:7][CH:2]=1)([O-:10])=[O:9] |f:1.2.3|
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN1CCNCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
A dark orange-coloured powder is recovered which
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1CCN(CCC1)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |